molecular formula C34H40N2O5 B12076868 (3S,5S,7S,13E,16S,17E,19R,21E)-5-Ethyl-7,19-dihydroxy-3-[(R)-1-(1H-indol-3-yl)ethyl]-16,18-dimethyl-10,11-dinor[13]cytochalasa-6(12),13,17,21-tetrene-1,20,23-trione

(3S,5S,7S,13E,16S,17E,19R,21E)-5-Ethyl-7,19-dihydroxy-3-[(R)-1-(1H-indol-3-yl)ethyl]-16,18-dimethyl-10,11-dinor[13]cytochalasa-6(12),13,17,21-tetrene-1,20,23-trione

Cat. No.: B12076868
M. Wt: 556.7 g/mol
InChI Key: PTACSLBMGBVOKZ-XPHKQWCYSA-N
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Description

The compound (3S,5S,7S,13E,16S,17E,19R,21E)-5-Ethyl-7,19-dihydroxy-3-[®-1-(1H-indol-3-yl)ethyl]-16,18-dimethyl-10,11-dinor13cytochalasa-6(12),13,17,21-tetrene-1,20,23-trione is a complex organic molecule with a unique structure. It features multiple chiral centers and a combination of indole and cytochalasin frameworks, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, including the formation of the indole moiety and the cytochalasin framework. The key steps typically involve:

  • Formation of the Indole Moiety : This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
  • Construction of the Cytochalasin Framework : This involves a series of cyclization and functional group transformations, often using reagents like Grignard reagents, organolithium compounds, and various protecting groups to control the stereochemistry and regiochemistry of the product.

Industrial Production Methods: Industrial production of such complex molecules often relies on advanced techniques like flow chemistry, which allows for precise control over reaction conditions and scalability. Catalysts and automated systems are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation : The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.
  • Reduction : Reduction reactions can target the carbonyl groups, converting them into alcohols.
  • Substitution : The indole moiety can participate in electrophilic substitution reactions, allowing for the introduction of various functional groups.
Common Reagents and Conditions:
  • Oxidation : Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
  • Reduction : Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are employed.
  • Substitution : Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable subject in synthetic organic chemistry.

Biology: In biological research, the compound’s interaction with cellular components is of interest, particularly its potential as a bioactive molecule.

Medicine: The compound’s potential therapeutic properties are explored, including its ability to interact with specific molecular targets in disease pathways.

Industry: In the industrial sector, the compound’s unique properties can be leveraged in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, while the cytochalasin framework can disrupt cellular processes by binding to actin filaments.

Comparison with Similar Compounds

Similar Compounds:

  • Cytochalasin B : Another member of the cytochalasin family, known for its ability to inhibit actin polymerization.
  • Indole-3-acetic acid : A simpler indole derivative with biological activity as a plant hormone.

Uniqueness: The compound’s combination of indole and cytochalasin frameworks, along with its specific stereochemistry, makes it unique compared to other similar compounds. This uniqueness contributes to its distinct reactivity and biological activity.

Properties

Molecular Formula

C34H40N2O5

Molecular Weight

556.7 g/mol

IUPAC Name

(3Z,7Z,11Z)-16-ethyl-6,14-dihydroxy-18-[1-(1H-indol-3-yl)ethyl]-7,9-dimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-3,7,11-triene-2,5,20-trione

InChI

InChI=1S/C34H40N2O5/c1-6-22-21(5)32(40)25-12-9-10-18(2)16-19(3)31(39)27(37)14-15-28(38)34(25)29(22)30(36-33(34)41)20(4)24-17-35-26-13-8-7-11-23(24)26/h7-9,11-18,20,22,25,29-32,35,39-40H,5-6,10H2,1-4H3,(H,36,41)/b12-9-,15-14-,19-16-

InChI Key

PTACSLBMGBVOKZ-XPHKQWCYSA-N

Isomeric SMILES

CCC1C2C(NC(=O)C23C(/C=C\CC(/C=C(\C(C(=O)/C=C\C3=O)O)/C)C)C(C1=C)O)C(C)C4=CNC5=CC=CC=C54

Canonical SMILES

CCC1C2C(NC(=O)C23C(C=CCC(C=C(C(C(=O)C=CC3=O)O)C)C)C(C1=C)O)C(C)C4=CNC5=CC=CC=C54

Origin of Product

United States

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